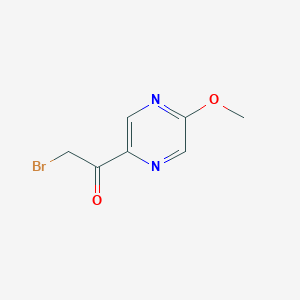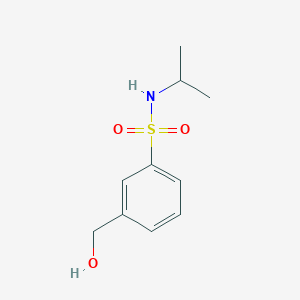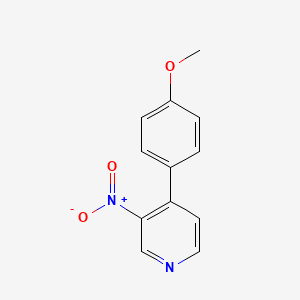
4-(4-Methoxyphenyl)-3-nitropyridine
描述
4-(4-Methoxyphenyl)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It features a pyridine ring substituted with a nitro group at the 3-position and a 4-methoxyphenyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3-nitropyridine typically involves the nitration of 4-(4-Methoxyphenyl)pyridine. One common method includes the following steps:
Starting Material: 4-(4-Methoxyphenyl)pyridine.
Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring.
Reaction Conditions: The reaction is typically conducted at temperatures ranging from 0°C to 5°C to control the rate of nitration and minimize side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while ensuring safety and scalability.
化学反应分析
Types of Reactions
4-(4-Methoxyphenyl)-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-(4-Methoxyphenyl)-3-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
科学研究应用
4-(4-Methoxyphenyl)-3-nitropyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials and as a precursor for functionalized polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4-(4-Methoxyphenyl)-3-nitropyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitropyridine: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Uniqueness
4-(4-Methoxyphenyl)-3-nitropyridine is unique due to the combination of the nitro group and the methoxyphenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.
属性
分子式 |
C12H10N2O3 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-3-nitropyridine |
InChI |
InChI=1S/C12H10N2O3/c1-17-10-4-2-9(3-5-10)11-6-7-13-8-12(11)14(15)16/h2-8H,1H3 |
InChI 键 |
RJFIBAKUXWMYHY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C=NC=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-[(6-bromopyridin-2-yl)methyl]tetrazol-2-yl]ethanol](/img/structure/B8500036.png)
![1-[2-(4-Bromo-phenylsulfanyl)-ethyl]-pyrrolidine](/img/structure/B8500040.png)
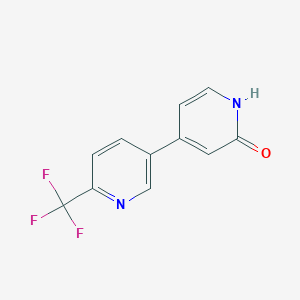
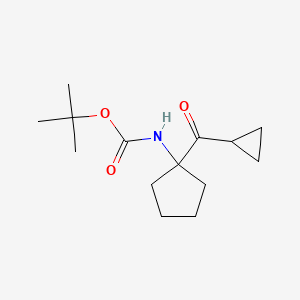
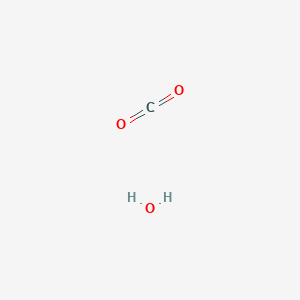
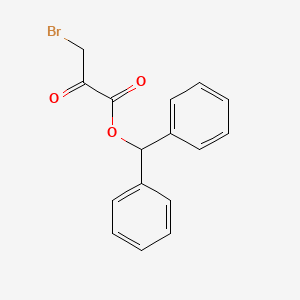
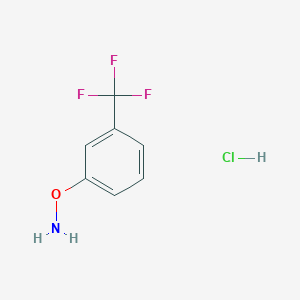
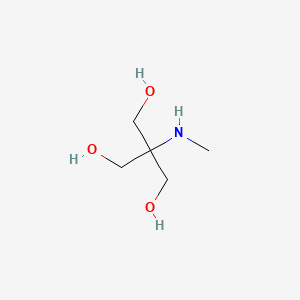
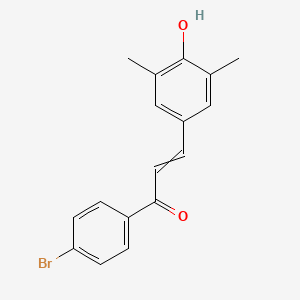
![7-hydroxy-N,2-dimethylimidazo[1,2-alpha]pyridine-3-carboxamide](/img/structure/B8500110.png)
![1-{[(Benzyloxy)(formyl)amino]methyl}cyclopentane-1-carboxylic acid](/img/structure/B8500121.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3-(trifluoromethyl)-](/img/structure/B8500132.png)
